(+)-Zeylenol

Description

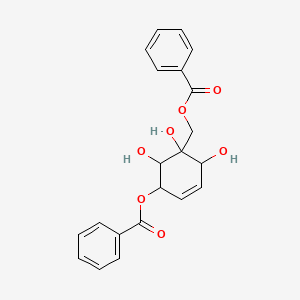

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-benzoyloxy-1,2,6-trihydroxycyclohex-3-en-1-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,22-23,26H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCUZBLYCWUTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Zeylenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

113532-12-0 | |

| Record name | (+)-Zeylenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 - 133 °C | |

| Record name | (+)-Zeylenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Phytochemical Investigations of + Zeylenol

Botanical Sources and Geographic Distribution within Annonaceae and Zingiberaceae Families

(+)-Zeylenol has been identified in plant species belonging to two prominent families: Annonaceae and Zingiberaceae. The Annonaceae family, often called the custard apple family, consists of trees, shrubs, and lianas found predominantly in tropical and subtropical regions. The Zingiberaceae family, commonly known as the ginger family, comprises herbaceous perennial plants with aromatic rhizomes, widely distributed throughout tropical Africa, Asia, and the Americas.

Uvaria grandiflora as a Primary Source

Uvaria grandiflora, a species belonging to the Annonaceae family, is a significant natural source of this compound. nih.govnih.gov This plant is a large-flowered woody climber or shrub native to Southeast Asian countries, including the Philippines and Thailand. nih.govnih.gov It is found in various traditional medicine systems in the region; for instance, in Malaysia, its leaves and roots are used to treat abdominal pains. nih.gov

Identification in Kaempferia angustifolia and Other Genera

Within the Zingiberaceae family, this compound has been isolated from Kaempferia angustifolia. nih.govnih.govresearchgate.net This species is a small, tuberous, and stemless herb found growing in the forests of Java, Indonesia, and is also known in Malaysia. nih.gov Traditionally, its rhizome is used for ailments such as coughs, colds, and stomach aches. nih.gov

Beyond Uvaria grandiflora, this compound has also been found in other species of the same genus, such as Uvaria purpurea, a Chinese tree. This indicates a broader distribution of the compound within the Uvaria genus of the Annonaceae family.

Isolation from Various Plant Organs (e.g., Stems, Rhizomes)

Phytochemical investigations have successfully isolated this compound from various parts of these plants. In Uvaria grandiflora, the compound has been extracted from the stems, roots, and leaves. nih.govnih.gov In the case of Kaempferia angustifolia, the rhizomes are the primary source from which this compound has been obtained. nih.gov Additionally, the heartwood of Uvaria purpurea has also yielded this compound.

Isolation Methodologies from Complex Natural Matrices

The extraction of this compound from its natural plant sources involves a multi-step process designed to separate the compound from a complex mixture of other phytochemicals. The general procedure begins with the collection and drying of the specific plant material, such as the leaves, stems, or rhizomes.

The dried plant material is typically chopped or powdered and then subjected to extraction with an organic solvent. For example, the leaves of Uvaria grandiflora have been extracted with ethyl acetate (B1210297) at room temperature. nih.gov

Following initial extraction, the resulting crude extract undergoes various chromatographic techniques for purification. Column chromatography is a commonly employed method. The extract is passed through a column packed with a stationary phase like silica (B1680970) gel or Sephadex. nih.govyoutube.com A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column at different rates based on their chemical properties, leading to their separation. youtube.com Fractions are collected sequentially, and those containing this compound are identified and combined. Further purification steps, potentially including High-Performance Liquid Chromatography (HPLC), may be used to achieve a higher purity of the isolated compound. nih.govnih.gov The final identification and structural elucidation of this compound are confirmed using spectroscopic methods. nih.govnih.gov

Co-occurring Natural Products and Structural Analogues within Plant Extracts

During the isolation of this compound, a variety of other chemical compounds are often found and isolated from the same plant extracts. These co-occurring natural products can include structural analogues of this compound and other classes of compounds.

In Uvaria grandiflora, this compound is found alongside other polyoxygenated cyclohexenes. Some of these include:

(-)-Uvarigranol A nih.gov

(-)-Uvarigranol G nih.gov

6-Methoxyzeylenol nih.gov

Ferrudiol nih.gov

Uvaridacol E nih.gov

(+)-Grandifloracin nih.gov

Uvarigranol A, B, E, and F nih.gov

From the rhizomes of Kaempferia angustifolia, this compound is isolated along with a different set of compounds, including:

Kaempfolienol (an abietene diterpene) nih.govnih.gov

Crotepoxide (B1218518) nih.govnih.gov

2′-hydroxy-4,4′,6′-trimethoxychalcone nih.govnih.gov

6-Methylzeylenol nih.govnih.gov

(24S)-24-methyl-5α-lanosta-9(11), 25-dien-3β-ol nih.govnih.gov

The presence of these diverse compounds highlights the chemical complexity of the plant matrices from which this compound is sourced.

Table of Botanical Sources for this compound

| Family | Species | Plant Part(s) | Geographic Distribution |

|---|---|---|---|

| Annonaceae | Uvaria grandiflora | Stems, Roots, Leaves | Southeast Asia (e.g., Philippines, Thailand) nih.govnih.gov |

| Annonaceae | Uvaria purpurea | Heartwood | China |

Table of Co-occurring Compounds

| Source Plant | Co-occurring Compound | Compound Class |

|---|---|---|

| Uvaria grandiflora | (-)-Uvarigranol A | Polyoxygenated Cyclohexene (B86901) nih.gov |

| Uvaria grandiflora | 6-Methoxyzeylenol | Polyoxygenated Cyclohexene nih.gov |

| Uvaria grandiflora | (+)-Grandifloracin | Polyoxygenated Cyclohexene nih.gov |

| Kaempferia angustifolia | Kaempfolienol | Abietene Diterpene nih.govnih.gov |

| Kaempferia angustifolia | Crotepoxide | Cyclohexane (B81311) Derivative nih.govnih.gov |

| Kaempferia angustifolia | Boesenboxide | Cyclohexane Derivative nih.govnih.gov |

| Kaempferia angustifolia | 2′-hydroxy-4,4′,6′-trimethoxychalcone | Chalcone nih.govnih.gov |

| Kaempferia angustifolia | 6-Methylzeylenol | Polyoxygenated Cyclohexene nih.govnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (-)-Uvarigranol A |

| (-)-Uvarigranol G |

| 6-Methoxyzeylenol |

| Ferrudiol |

| Uvaridacol E |

| (+)-Grandifloracin |

| Uvarigranol B |

| Uvarigranol E |

| Uvarigranol F |

| Kaempfolienol |

| Crotepoxide |

| Boesenboxide |

| 2′-hydroxy-4,4′,6′-trimethoxychalcone |

| 6-Methylzeylenol |

| (24S)-24-methyl-5α-lanosta-9(11), 25-dien-3β-ol |

Chemical Synthesis and Synthetic Analogues of + Zeylenol

Strategies for the Stereoselective Total Synthesis of (+)-Zeylenol

The successful synthesis of this compound hinges on the precise control of multiple stereocenters. Researchers have developed enantioselective routes that establish the required chirality from the outset, employing a sequence of carefully chosen chemical transformations to build the target molecule.

A prominent and effective strategy for the enantioselective synthesis of zeylenol (B192704) and its isomers utilizes D-mannose as a readily available and inexpensive chiral starting material. researchgate.netresearchgate.netnih.gov D-mannose, a C-2 epimer of glucose, possesses the requisite stereochemical information that can be methodically translated into the stereocenters of the target cyclohexene (B86901) ring. The synthesis begins by converting D-mannose into a suitable intermediate, often a furanoside derivative, where the hydroxyl groups are appropriately protected to allow for selective reactions at specific positions. This carbohydrate-based approach ensures the final product is obtained in a specific enantiomeric form, which is crucial for studying its biological properties. For instance, syntheses of (-)-zeylenol, the enantiomer of the naturally occurring this compound, have been successfully achieved starting from D-mannose. researchgate.netresearchgate.netnih.gov

Several key chemical reactions are instrumental in the synthetic pathways leading to zeylenol from D-mannose-derived intermediates. These transformations are responsible for forming the core carbocyclic structure and installing the necessary functional groups.

Mixed Aldol (B89426) Condensation and Grignard Reaction : These classic carbon-carbon bond-forming reactions are employed to extend the carbon chain of the sugar precursor. researchgate.netresearchgate.netnih.gov For example, an aldehyde derived from the carbohydrate starting material can undergo a Grignard reaction with a vinyl nucleophile (vinylation) to introduce one of the two alkene functionalities required for the subsequent ring-closing metathesis step. nih.gov Similarly, mixed aldol condensations are used to build up the carbon framework. researchgate.netresearchgate.netnih.gov

Ring-Closing Metathesis (RCM) : RCM is a powerful and pivotal reaction in the synthesis of zeylenol. wikipedia.orgorganic-chemistry.org This transformation uses a ruthenium-based catalyst, such as a Grubbs catalyst, to intramolecularly join two terminal alkene groups within a single molecule, thereby forming the six-membered cyclohexene ring. researchgate.netresearchgate.netnih.govwikipedia.org The starting diene for the RCM reaction is meticulously assembled from the D-mannose precursor through steps including the aforementioned Grignard and aldol reactions. The efficiency and functional group tolerance of RCM make it an ideal strategy for cyclizing complex, highly functionalized substrates late in a synthetic sequence. researchgate.netorganic-chemistry.org

The table below summarizes the crucial reactions in a typical synthetic sequence.

| Reaction Type | Role in Synthesis | Typical Reagents | Reference |

| Mixed Aldol Condensation | Carbon chain elongation | Aldehyde, Ketone, Base | researchgate.netresearchgate.netnih.gov |

| Grignard Reaction | Introduction of vinyl groups for RCM | Vinylmagnesium bromide | researchgate.netresearchgate.netnih.gov |

| Ring-Closing Metathesis (RCM) | Formation of the cyclohexene ring | Grubbs Second Generation Catalyst | researchgate.netresearchgate.netorganic-chemistry.org |

The presence of multiple hydroxyl groups in zeylenol and its synthetic intermediates necessitates a sophisticated strategy of protection and deprotection. Regioselective benzoylation, the selective protection of one hydroxyl group over others using a benzoyl group, is a critical step. researchgate.netnih.gov In the context of zeylenol synthesis, after the formation of the polyhydroxylated cyclohexene ring, specific hydroxyl groups must be selectively acylated. The relative reactivity of the hydroxyl groups (primary vs. secondary, equatorial vs. axial) can be exploited to achieve this selectivity. nih.govresearchgate.net For example, the primary hydroxyl group is often more reactive and can be selectively benzoylated in the presence of secondary hydroxyls. mdpi.com This controlled protection is essential for guiding subsequent chemical modifications to the correct positions on the molecule and for completing the synthesis of zeylenol and its benzoylated analogues. researchgate.netnih.gov The order of reactivity of hydroxyl groups towards benzoylation in a methyl α-D-mannopyranoside, a related structure, is generally 3-OH > 2-OH > 4-OH, highlighting the subtle electronic and steric factors that chemists can leverage. researchgate.net

Synthetic Routes to Zeylenol Isomers and Related Polyoxygenated Cyclohexenes

The synthetic platforms developed for this compound are versatile and can be adapted to produce its isomers and other structurally related natural products. This flexibility is a hallmark of an efficient and well-designed synthetic strategy.

The synthesis of (-)-zeylenol, the unnatural enantiomer of the natural product, has been successfully reported. researchgate.netresearchgate.netnih.gov These syntheses often follow the same strategic logic as the synthesis of the natural enantiomer but start from the same chiral pool material, D-mannose. The stereochemical outcome is dictated by the sequence of reactions and manipulations of the stereocenters derived from the starting sugar. The ability to create both enantiomers is synthetically important, as it allows for a full investigation of how stereochemistry affects biological activity. Furthermore, derivatives such as (+)-6-O-benzoylzeylenol have also been synthesized using these routes. researchgate.netnih.gov

Design and Synthesis of Novel Zeylenol and Zeylenone (B150644) Analogues for Biological Study

The structural framework of this compound and its oxidized counterpart, zeylenone, offers multiple sites for chemical modification, enabling the generation of diverse analogues for biological evaluation. Research has focused on altering the molecule's properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, to probe the structure-activity relationships (SAR) essential for its cytotoxic effects. Synthetic strategies have primarily targeted the hydroxyl groups, the olefinic bond, and the benzoyl moiety to produce novel derivatives.

Modification at Hydroxyl Positions

The polyoxygenated nature of this compound provides several hydroxyl groups that are key targets for synthetic modification. These modifications are crucial for understanding which hydroxyl groups are essential for biological activity. Standard organic reactions are employed to convert these hydroxyls into esters or ethers, thereby altering their ability to act as hydrogen bond donors. researchgate.netmdpi.com

The acetylation of the hydroxyl groups on this compound to produce diacetate and triacetate derivatives has been reported. mdpi.comnih.govpsu.edu This modification effectively "caps" the free hydroxyls, preventing them from participating in hydrogen bonding. Biological evaluation of these acetylated analogues has revealed critical insights into the SAR of zeylenol. For instance, the acetylation of hydroxyl groups led to a significant reduction or complete elimination of antileukemic activity. mdpi.compsu.edu Similarly, studies on zeylenone derivatives have shown that the hydroxyl groups at the C-1 and C-2 positions are crucial for antitumor activity. researchgate.net Esterification at the C-1 hydroxyl position, particularly with bulky groups, was found to abolish the compound's potency. researchgate.net

This evidence strongly suggests that the presence of free hydroxyl groups, especially at the C-1 and C-2 positions, is a critical requirement for the cytotoxic activity of zeylenol and its analogues.

| Compound | Modification | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|---|

| This compound (2) | Parent Compound | HL-60 | 3.84 ± 0.09 |

| Zeylenol diacetate (3) | Acetylation of two -OH groups | HL-60 | > 25 |

| Zeylenol diacetate (3) | Acetylation of two -OH groups | HT-29 | 6.73 ± 0.68 |

| Zeylenol triacetate (4) | Acetylation of three -OH groups | HL-60 | > 25 |

Data sourced from Molecules 2011, 16(4), 3018-3027. mdpi.compsu.edu

Generation of Epoxide Derivatives

Another key synthetic modification of this compound involves the transformation of its cyclohexene ring. The double bond within the ring is susceptible to epoxidation, a reaction that introduces a strained three-membered ether ring (an epoxide). This transformation significantly alters the planarity and electronic properties of the cyclohexene moiety.

The synthesis of zeylenol epoxide is typically achieved through the reaction of this compound with a peroxy acid, such as meta-chloroperbenzoic acid (mCPBA), in a suitable solvent like dichloromethane. mdpi.compsu.edumdpi.com The successful formation of the epoxide is confirmed by spectroscopic methods. In the ¹H-NMR spectrum, the characteristic signals for the olefinic protons of zeylenol disappear and are replaced by new signals at a higher field corresponding to the protons on the newly formed epoxide ring. mdpi.com Similarly, the ¹³C-NMR spectrum shows the appearance of new methine carbon resonances for the epoxide carbons. mdpi.com

Biological testing of the resulting zeylenol epoxide derivative showed that it retained some cytotoxic activity, although it was generally weaker than the parent this compound against certain cell lines, such as the HL-60 leukemia cell line. mdpi.compsu.edu This indicates that while the olefinic bond is not strictly essential for cytotoxicity, its modification into an epoxide does impact the compound's potency.

| Compound | Modification | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|---|

| This compound (2) | Parent Compound | HL-60 | 3.84 ± 0.09 |

| Zeylenol epoxide (5) | Epoxidation of C4-C5 double bond | HL-60 | 20.91 ± 1.28 |

| Zeylenol epoxide (5) | Epoxidation of C4-C5 double bond | MCF-7 | > 25 |

| Zeylenol epoxide (5) | Epoxidation of C4-C5 double bond | HT-29 | > 25 |

| Zeylenol epoxide (5) | Epoxidation of C4-C5 double bond | HeLa | > 25 |

Data sourced from Molecules 2011, 16(4), 3018-3027. mdpi.compsu.edu

Introduction of Aromatic and Ester Substituents

Systematic modification of the substituents on the zeylenone scaffold, particularly at the C-3 hydroxyl position, has been a fruitful strategy for developing analogues with improved potency. researchgate.net Research has shown that introducing various ester groups, including those with aromatic rings, can significantly influence antitumor activity. preprints.org

A series of zeylenone analogues were synthesized by acylating the C-3 hydroxyl group. preprints.org This was achieved by reacting the precursor with various substituted benzoyl chlorides, yielding a library of derivatives with different electronic and steric properties on the aromatic ring. For example, derivatives were created with fluoro, methyl, and methoxy (B1213986) substituents at the para-position of the benzoyl ring, as well as esters with increased carbon chain lengths between the acyl group and the aromatic ring. preprints.org

Structure-activity relationship studies of these analogues revealed several key findings:

Both enantiomeric configurations of the zeylenone core can exhibit potent antitumor activity. researchgate.netpreprints.org

Debenzoylation at the C-3 position generally leads to a decrease in activity, highlighting the importance of this ester group. preprints.org

Acylation of the C-3 hydroxyl group is important for activity. preprints.org Specifically, introducing a 4-fluorobenzoyl group was shown to improve the antitumor activity. preprints.org

Para-methyl and para-methoxy substitutions on the C-3 benzoyl group could either maintain or improve the compound's potency. preprints.org

Increasing the carbon chain length between the C-3 acyl group and the aromatic ring was also found to be beneficial for increasing activity. preprints.org

These findings underscore the tunability of the zeylenone scaffold and demonstrate that strategic esterification at the C-3 position is a viable approach to enhance its biological profile.

| Compound | C-3 Substituent | HepG2 | MCF-7 | SY5Y |

|---|---|---|---|---|

| (+)-Zeylenone | Benzoyl | 14.8 ± 1.5 | 11.4 ± 1.2 | 15.2 ± 1.3 |

| A1 | 4-Fluorobenzoyl | 6.2 ± 0.7 | 5.5 ± 0.6 | 4.5 ± 0.4 |

| A2 | 4-Methylbenzoyl | 9.5 ± 0.9 | 8.7 ± 0.9 | 10.3 ± 1.1 |

| A3 | 4-Methoxybenzoyl | 12.7 ± 1.3 | 10.8 ± 1.1 | 11.4 ± 1.2 |

| A5 | Phenylacetyl | 9.8 ± 1.0 | 9.1 ± 0.9 | 8.6 ± 0.8 |

| A6 | 3-Phenylpropionyl | 8.5 ± 0.8 | 7.6 ± 0.7 | 7.9 ± 0.8 |

Data sourced from Preprints 2019, 2019040262. preprints.org

Biological Activities and Molecular Mechanisms of Action of + Zeylenol and Analogues

Antineoplastic Activities in Cancer Cell Line Models

Cell Cycle Regulatory Mechanisms

(+)-Zeylenol analogues have been shown to exert their anti-proliferative effects by directly intervening in the cell cycle, a fundamental process governing cell division.

A key mechanism of action for zeylenone (B150644) derivatives is the induction of cell cycle arrest at the G0/G1 checkpoint. This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. For instance, a synthesized (+)-Zeylenone analogue, identified as (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (referred to as CA), has been shown to significantly induce G0/G1 phase arrest in glioblastoma (GBM) cells in vitro. frontiersin.orgnih.govnih.gov This effect is a critical component of its anti-tumor activity. Studies on zeylenone in other cancer types, such as cervical carcinoma, have also demonstrated its ability to induce cell cycle arrest. nih.govresearchgate.net

The arrest at the G0/G1 phase is mediated through the regulation of crucial proteins known as Cyclin-Dependent Kinase Inhibitors (CDKIs). Low levels of the CDKIs p27Kip1 and p16INK4a are often associated with the development of various cancers. frontiersin.orgnih.gov The this compound analogue, CA, has been found to induce G0/G1 arrest in glioblastoma cells by modulating the expression levels of p27 and p16. frontiersin.orgnih.gov The mechanism involves preventing the downregulation of these inhibitor proteins, which allows them to block the activity of cyclin-dependent kinases that would otherwise drive the cell cycle forward.

| Compound | Cell Line | Effect on Cell Cycle Proteins | Outcome |

| CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone) | Glioblastoma (GBM) | Increases expression of p27 and p16 frontiersin.orgnih.govnih.gov | Induction of G0/G1 Phase Arrest frontiersin.orgnih.govnih.gov |

Chromatin Remodeling Enzyme Interaction

Beyond the direct regulation of cell cycle proteins, zeylenone analogues also influence the epigenetic landscape of cancer cells by interacting with chromatin remodeling enzymes.

Enhancer of zeste homolog 2 (EZH2) is the core catalytic component of the Polycomb Repressive Complex 2 (PRC2), which plays a role in silencing genes by methylating histone H3 on lysine 27 (H3K27). nih.gov The PRC2 complex, through EZH2, can epigenetically suppress target genes, including the CDKIs p16 and p27. nih.gov Research has validated a molecular mechanism whereby the this compound analogue CA interferes with EZH2. frontiersin.orgnih.govnih.gov This interference attenuates the downregulation of p27 and p16 that is normally mediated by the PRC2 complex, providing a direct link between the compound's effect on chromatin remodeling and its ability to induce cell cycle arrest. frontiersin.orgnih.govnih.gov This finding suggests that CA may act as a therapeutic drug candidate for glioblastoma by targeting this epigenetic pathway. frontiersin.orgnih.gov

Modulation of Cellular Signaling Cascades (e.g., Wnt/β-Catenin Pathway)

Zeylenone has been shown to modulate critical cellular signaling pathways that are often dysregulated in cancer. One such pathway is the Wnt/β-catenin signaling cascade, which is crucial for cell proliferation and differentiation. In a study on human prostate cancer cells (DU145), zeylenone was found to repress cancer progression by downregulating the Wnt/β-catenin pathway. nih.govspandidos-publications.com The treatment with zeylenone resulted in decreased expression levels of key pathway components, including wnt5a and β-catenin, as well as the downstream target Cyclin D1. nih.govspandidos-publications.com This demonstrates that zeylenone's anti-cancer effects extend to the modulation of oncogenic signaling cascades.

Activity Against Specific Cancer Cell Lines (e.g., Glioblastoma, Breast Cancer, Hepatocellular Carcinoma)

The anti-tumor properties of this compound and its analogues have been evaluated against a range of cancer cell lines, showing varied efficacy.

Glioblastoma: A series of (+)-Zeylenone analogues were synthesized and evaluated for their activity against glioblastoma (GBM). The derivative CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone) was identified as having the lowest IC50 value, indicating the highest potency in GBM cells. frontiersin.orgnih.gov In vivo studies using orthotopic nude mice models further validated the inhibitory role of CA on the tumorigenesis of GBM cells. frontiersin.orgnih.gov

Breast Cancer: Zeylenone has demonstrated suppressive activity against breast cancer cells. nih.gov Specifically, (-)-zeylenol was found to be toxic to the human breast cancer cell line MDA-MB231 in a dose-responsive manner, with an IC50 value of 54 ± 10 µM. scienceasia.org The mechanism of cell death in these cells was identified as apoptosis, mediated through the activation of caspase-3. scienceasia.org Furthermore, zeylenone has been reported to be potent against the drug-sensitive MCF-7 mammary carcinoma cell line. researchgate.net

Hepatocellular Carcinoma: The cytotoxic effects of zeylenone have also been observed in liver cancer cells. nih.gov In studies using the human hepatocellular carcinoma cell line HepG2, (-)-zeylenol exhibited toxicity with an IC50 value greater than 80 µM. scienceasia.org

| Compound/Analogue | Cancer Type | Cell Line | IC50 Value | Notes |

| CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone) | Glioblastoma | GBM Cells | Not specified, but identified as lowest among tested analogues. frontiersin.orgnih.gov | Induces G0/G1 arrest via EZH2 interference. frontiersin.orgnih.govnih.gov |

| (-)-Zeylenol | Breast Cancer | MDA-MB231 | 54 ± 10 µM scienceasia.org | Induces apoptosis via caspase-3 activation. scienceasia.org |

| Zeylenone | Breast Cancer | MCF-7 | Not specified, but described as "potent". researchgate.net | --- |

| (-)-Zeylenol | Hepatocellular Carcinoma | HepG2 | > 80 µM scienceasia.org | --- |

Antimicrobial Activity Profiles of this compound and Analogues

The antimicrobial potential of this compound and its analogues, belonging to the class of polyoxygenated cyclohexene (B86901) derivatives, has been a subject of scientific investigation. While comprehensive data on this compound itself is emerging, studies on related compounds isolated from the Uvaria genus provide valuable insights into their antimicrobial spectrum and efficacy.

Antifungal Efficacy and Proposed Mechanisms of Action

Research into the specific antifungal activity of this compound is limited in the currently available scientific literature. However, the broader class of polyoxygenated cyclohexene derivatives found in Uvaria species has demonstrated antifungal properties. For instance, extracts from Uvaria species have shown activity against various fungal strains.

The proposed mechanisms of antifungal action for polyoxygenated cyclohexenes are not yet fully elucidated but are thought to be multifactorial. One potential mechanism involves the disruption of fungal cell membrane integrity. These compounds may interact with ergosterol, a vital component of the fungal cell membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death. Another hypothesized mechanism is the inhibition of key fungal enzymes involved in metabolic pathways, thereby hindering fungal growth and proliferation. Further research is necessary to specifically determine the antifungal mechanism of this compound.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Studies on the antibacterial activity of this compound analogues have revealed a spectrum of activity, with a more pronounced effect typically observed against Gram-positive bacteria. While this compound itself was found to be inactive in one study against Mycobacterium tuberculosis, a close analogue, (-)-6-Acetylzeylenol, exhibited moderate inhibitory activity against this bacterium with a Minimum Inhibitory Concentration (MIC) value of 47.10 μg/mL nih.gov.

Other polyoxygenated cyclohexene derivatives isolated from various Uvaria species have demonstrated notable antibacterial activity. For example, a mixture of uvaretin and isouvaretin showed significant activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus epidermidis, with EC50 values of 8.7 μM and IC50 values of 7.9 μM, respectively acs.orgresearchgate.netnih.gov. In another study, compounds isolated from Uvaria wrayi, including polyoxygenated cyclohexenes, displayed moderate antimicrobial activity with MIC values of 64 µg/mL against several Gram-positive bacteria, and some exhibited activity against Cutibacterium acnes with a MIC of 32 µg/mL wu.ac.th. In contrast, the activity of these compounds against Gram-negative bacteria is generally reported to be weaker. For instance, none of the isolated metabolites from one study were active against Escherichia coli at a concentration of ~5 mM (2000 μg/mL) researchgate.net.

The differential susceptibility is likely due to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. The complex outer membrane of Gram-negative bacteria acts as a formidable barrier, restricting the entry of many antimicrobial compounds.

Table 1: Antibacterial Activity of Zeylenol (B192704) Analogues and Other Polyoxygenated Cyclohexenes

| Compound/Extract | Test Organism | Activity |

| (-)-6-Acetylzeylenol | Mycobacterium tuberculosis | MIC: 47.10 μg/mL nih.gov |

| Uvaretin and Isouvaretin mixture | Bacillus subtilis | EC50: 8.7 μM acs.orgresearchgate.netnih.gov |

| Uvaretin and Isouvaretin mixture | Staphylococcus epidermidis | IC50: 7.9 μM acs.orgresearchgate.netnih.gov |

| Polyoxygenated cyclohexenes from Uvaria wrayi | Various Gram-positive bacteria | MIC: 64 µg/mL wu.ac.th |

| Polyoxygenated cyclohexenes from Uvaria wrayi | Cutibacterium acnes | MIC: 32 µg/mL wu.ac.th |

Other Reported Bioactivities (e.g., Antifeedant Activity)

Beyond antimicrobial activities, other biological effects of polyoxygenated cyclohexene derivatives have been explored, including their potential as antifeedants. Antifeedant compounds are substances that deter feeding in insects, offering a potential alternative to conventional insecticides for crop protection.

While direct studies on the antifeedant properties of this compound are not extensively documented, research on extracts from the Annonaceae family, to which Uvaria belongs, has shown promising antifeedant and insecticidal activities against various agricultural pests. For instance, crude seed extracts of Annona squamosa have demonstrated toxicity and feeding deterrence against the diamondback moth (Plutella xylostella) and the cabbage looper (Trichoplusia ni) researchgate.net. The antifeedant effects of compounds from Annonaceae are often attributed to the presence of acetogenins and other secondary metabolites. Polyoxygenated longipinane derivatives have also been tested as antifeedants against insects like Spodoptera littoralis, with some compounds exhibiting significant activity nih.gov. These findings suggest that polyoxygenated cyclohexenes, including this compound, may also possess antifeedant properties, although specific studies are required to confirm this hypothesis and to determine the extent of such activity.

Structure Activity Relationship Sar Studies of + Zeylenol and Its Analogues

Impact of Stereochemistry and Absolute Configuration on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity, as biological systems like enzymes and receptors are themselves chiral and often interact selectively with only one stereoisomer of a compound. numberanalytics.comwashington.edunih.gov In the case of zeylenol (B192704) and its derivatives, research has revealed an interesting aspect of its stereochemical requirements. Studies involving the synthesis and biological evaluation of both (+)-zeylenone and its enantiomer, (-)-zeylenone, have shown that compounds with both absolute configurations can exhibit significant tumor-suppressive effects. researchgate.netresearchgate.netresearchgate.net

Significance of Hydroxyl Substituents at Specific Carbon Positions (C-1, C-2, C-3) for Efficacy

Hydroxyl (-OH) groups are pivotal functional groups that profoundly influence a molecule's properties, including its polarity, solubility, and ability to form hydrogen bonds with biological targets. wisdomlib.orgalgoreducation.com In the (+)-Zeylenol framework, the hydroxyl groups at positions C-1, C-2, and C-3 have been identified as having distinct and critical roles in its biological efficacy.

Research has unequivocally demonstrated that the vicinal diol at the C-1 and C-2 positions is crucial for the antitumor activity of zeylenol analogues. researchgate.netresearchgate.netresearchgate.net Modification or removal of these hydroxyl groups typically leads to a significant loss of potency, indicating their essential role in target binding, likely through the formation of specific hydrogen bond interactions.

The hydroxyl group at the C-3 position is also important for the molecule's biological activity. researchgate.netresearchgate.net Unlike the C-1/C-2 diol, this position appears to be more amenable to modification. Studies have shown that the introduction of a proper ester substituent at the C-3 hydroxyl can lead to an increase in potency, suggesting this site can be used to fine-tune the molecule's therapeutic properties. researchgate.netresearchgate.net Conversely, simple debenzoylation at this position has been found to reduce the compound's efficacy. preprints.org

| Carbon Position | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| C-1 / C-2 | Acetalation (masking of diol) | Reduced or eliminated activity | preprints.org |

| C-1 / C-2 | Presence of vicinal diol | Crucial for activity | researchgate.netresearchgate.netresearchgate.net |

| C-3 | Debenzoylation (removal of ester) | Reduced efficacy | preprints.org |

| C-3 | Esterification with appropriate groups | Potential for increased potency | researchgate.netresearchgate.net |

Influence of Esterification and Steric Hindrance of Substituents on Biological Response

Esterification, the process of converting an alcohol to an ester, is a common strategy in medicinal chemistry to modify a drug's physicochemical properties, such as lipophilicity and cell permeability. medcraveonline.comnumberanalytics.com For this compound analogues, esterification at the hydroxyl groups has been shown to have a profound and position-dependent impact on biological activity, often linked to the concept of steric hindrance—where the size of a chemical group can physically block a reaction or interaction from occurring. libretexts.orgchemistrytalk.org

The structure-activity relationship is particularly sensitive to modifications at the C-1 hydroxyl group. Research has shown that esterification of the C-1 hydroxyl with large, bulky groups results in a complete loss of biological activity. researchgate.netresearchgate.netresearchgate.net This strongly suggests that the space around the C-1 position is sterically constrained within the biological target's binding site. A large substituent likely prevents the molecule from fitting correctly into its binding pocket, thus impeding its mechanism of action. masterorganicchemistry.com

In contrast, the C-3 hydroxyl position offers a site for productive modification. Esterification at C-3 with specific acyl groups can enhance the compound's potency. researchgate.netresearchgate.net For instance, one study identified an analogue, (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (Compound CA), as having particularly potent anti-glioblastoma activity, highlighting that a carefully chosen ester at this position can lead to improved therapeutic effects. frontiersin.org This indicates that while the C-1 position requires a small, unhindered group, the C-3 position can accommodate larger substituents that may form additional favorable interactions with the target.

| Position of Esterification | Size of Ester Group | Impact on Biological Activity | Reference |

|---|---|---|---|

| C-1 | Large / Bulky | Activity eliminated | researchgate.netresearchgate.netresearchgate.net |

| C-3 | Small / Unmodified (Hydroxyl) | Active, but may be less potent | preprints.org |

| C-3 | Properly selected ester (e.g., p-fluorobenzoyl) | Potency increased | researchgate.netfrontiersin.org |

Correlation Between Structural Motifs and Specific Cellular Mechanisms

A primary goal of SAR studies is to connect specific structural features of a molecule to its precise mechanism of action at the cellular level. For this compound analogues, research has begun to elucidate these connections, linking specific modifications to effects on distinct cellular pathways involved in cancer progression.

A significant breakthrough in this area came from the study of a series of synthesized (+)-Zeylenone analogues for the treatment of glioblastoma (GBM), a highly aggressive brain tumor. frontiersin.org Through structural-activity analysis, a derivative named CA, which is (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone, was identified as the most potent anti-tumor agent against GBM cells among the tested compounds. frontiersin.org

Further investigation into Compound CA's mechanism revealed that its efficacy is tied to a specific cellular process. The compound was found to significantly inhibit the malignant behaviors of GBM cells by inducing G0/G1 phase arrest in the cell cycle. frontiersin.org This cell cycle arrest was linked to the molecule's ability to interfere with EZH2 (Enhancer of zeste homolog 2), a key enzyme in the Polycomb Repressive Complex 2 (PRC2). By interfering with EZH2, Compound CA attenuated the downregulation of the cyclin-dependent kinase inhibitors p27 and p16. frontiersin.org This finding provides a direct correlation between a structural motif—the p-fluorobenzoyl group at the C-3 position—and a specific, therapeutically relevant cellular mechanism, offering a clear path for the rational design of future EZH2-targeting cancer therapies based on the zeylenol scaffold.

Advanced Spectroscopic Analysis and Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structure Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules like (+)-Zeylenol. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, the connectivity and relative stereochemistry of the molecule can be established.

The ¹H NMR spectrum of the enantiomer, (-)-zeylenol, reveals characteristic signals for its various protons. scienceasia.org This includes signals in the aromatic region (δ 7.32-7.96 ppm) corresponding to the two benzoyl groups, as well as signals for the olefinic protons of the cyclohexene (B86901) ring (δ 5.82 and 5.98 ppm). scienceasia.org The oxymethine protons and the methylene (B1212753) protons of the hydroxymethyl group also show distinct resonances. scienceasia.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For (-)-zeylenol, the spectrum shows resonances for the carbonyl carbons of the ester groups (δ 167.1 and 167.7 ppm), the aromatic carbons, the olefinic carbons (δ 126.5 and 129.4 ppm), and the oxygen-bearing sp³ carbons of the cyclohexene core. scienceasia.org

2D NMR experiments such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOE (Nuclear Overhauser Effect) are crucial for assembling the molecular structure. scienceasia.org

COSY spectra establish the ¹H-¹H coupling correlations, helping to identify adjacent protons and thus trace the spin systems within the cyclohexene ring. scienceasia.org

HMBC spectra reveal long-range (2- and 3-bond) correlations between protons and carbons, which is essential for connecting the different structural fragments, such as linking the benzoyl groups to the cyclohexene core. mdpi.com

NOE experiments provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the substituents on the cyclohexene ring. scienceasia.org

| ¹H and ¹³C NMR Data for (-)-Zeylenol in CDCl₃ | | :--- | :--- | | ¹H NMR (400 MHz) | δ 7.96-7.32 (5H, m), 5.98 (1H, ddd, J = 10.2, 3.8, 1.6 Hz), 5.82 (1H, dd, J = 10.2, 2.5 Hz), 5.70 (1H, m), 4.86 (1H, d, J = 12.3 Hz), 4.70 (1H, d, J = 12.3 Hz), 4.38 (1H, br. t, J = 3.9 Hz), 4.27 (1H, t, J = 4.9 Hz) scienceasia.org | | ¹³C NMR (100 MHz) | δ 167.7 (s), 167.1 (s), 133.4 (d), 133.3 (d), 130.1 (d), 129.8 (s), 129.7 (d), 129.4 (d), 129.3 (s), 128.4 (d), 128.3 (d), 126.5 (d), 75.9 (s), 73.9 (d), 70.7 (d), 68.8 (d), 66.6 (t) scienceasia.org |

Note: The NMR data presented is for (-)-Zeylenol, the enantiomer of this compound. The chemical shifts (δ) are identical for both enantiomers.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRESIMS) in Structural Characterization

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For zeylenol (B192704), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been employed to establish its molecular formula.

In one study, the HRESIMS of (-)-zeylenol showed a protonated molecular ion [M+H]⁺ at an m/z of 385.1300, which corresponds to the molecular formula C₂₁H₂₀O₇. scienceasia.org This high-resolution measurement provides strong evidence for the elemental composition, which is a critical piece of data in the process of structure elucidation. scienceasia.orgmdpi.com

Electron Ionization Mass Spectrometry (EIMS) can provide information about the fragmentation pattern of the molecule, which helps in identifying structural motifs. The EIMS spectrum of (-)-zeylenol displays a prominent peak at m/z 105, which is characteristic of a benzoylium ion, formed by the cleavage of the ester groups. scienceasia.org Another significant fragment is observed at m/z 77, corresponding to a phenyl group, further supporting the presence of the benzoate (B1203000) esters in the structure. scienceasia.org

| Mass Spectrometry Data for (-)-Zeylenol | | :--- | :--- | | HRESIMS | m/z 385.1300 [M+H]⁺ (Calculated for C₂₁H₂₁O₇, 385.1287) scienceasia.orgmdpi.com | | EIMS (m/z) | 384 (M⁺, 0.32%), 215 (6%), 202 (2%), 131 (1%), 121 (8%), 105 (100%), 77 (70%), 50 (20%) scienceasia.org |

Utilization of X-ray Crystallography for Absolute Configuration Assignment

While NMR and MS can define the planar structure and relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound requires a method that can distinguish between enantiomers. X-ray crystallography is the definitive technique for this purpose, providing an unambiguous three-dimensional structure of a molecule as it exists in a single crystal. anton-paar.comnih.gov

Direct X-ray crystallographic analysis of this compound itself has been challenging. However, the absolute configurations of related polyoxygenated cyclohexene derivatives have been determined using this method. researchgate.net For instance, the structure of boesenboxide was determined by X-ray crystallographic studies. researchgate.net In some cases, the absolute configuration of a related natural product, zeylenone (B150644), was investigated, though reliable assignment from the X-ray data alone proved difficult without anomalous dispersion effects. iucr.org

The absolute configuration of zeylenol was ultimately inferred through total synthesis. researchgate.net By synthesizing a related compound, grandifloracin, from a starting material of known absolute configuration, researchers were able to assign the absolute stereochemistry of (-)-grandifloracin and, by extension, (-)-zeylenol. researchgate.net This synthetic correlation confirms the absolute stereochemistry that was previously proposed based on biogenetic relationships with other natural products like crotepoxide (B1218518) and senepoxide. researchgate.netacs.org

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems present in a molecule.

The IR spectrum of (-)-zeylenol shows characteristic absorption bands that confirm the presence of key functional groups. A strong, broad absorption around 3469 cm⁻¹ indicates the presence of hydroxyl (-OH) groups. scienceasia.org A strong absorption at 1693 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the ester groups. scienceasia.org Absorptions at 1600 and 1585 cm⁻¹, along with a strong band at 711 cm⁻¹, are indicative of the C=C stretching and out-of-plane bending vibrations of the monosubstituted phenyl rings of the benzoate groups. scienceasia.org

The UV spectrum provides insight into the electronic transitions within the molecule, particularly the conjugated π-systems. The UV spectrum of (-)-zeylenol in ethanol (B145695) exhibits absorption maxima (λ_max) at 231 nm and 274 nm. scienceasia.org These absorptions are characteristic of an extended benzoyl chromophore, which includes the phenyl ring and the ester carbonyl group. scienceasia.org

| Spectroscopic Data for Functional Group Analysis of (-)-Zeylenol | | :--- | :--- | | **Infrared (IR) (KBr, cm⁻¹) ** | 3469 (O-H), 1693 (C=O, ester), 1600, 1585 (C=C, aromatic), 1452, 1317, 1282, 1120, 1072, 711 (C-H bend, aromatic) scienceasia.org | | Ultraviolet (UV) (EtOH, nm) | λ_max 231 (log ε 5.46), 274 (log ε 4.66) scienceasia.org |

Note: The IR and UV data are for (-)-Zeylenol. The absorption wavelengths and frequencies are identical for this compound.

Research Methodologies and Analytical Techniques Utilized in Zeylenol Studies

Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Chromatography, HPLC)

Chromatographic techniques are fundamental for the isolation and purification of (+)-Zeylenol from natural sources and for its analysis. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Silica Gel Chromatography: This is a primary and widely used method for the purification of this compound from plant extracts, such as those from Uvaria grandiflora. scienceasia.orgthaiscience.info In this solid-liquid chromatography technique, silica gel acts as the stationary phase, a polar adsorbent. sorbchemindia.commdpi.com The separation is based on the different affinities of the compounds in the mixture for the silica gel.

In a typical procedure, a crude or partially purified extract is loaded onto a column packed with silica gel. scienceasia.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. wu.ac.th For the isolation of zeylenol (B192704), a gradient system of hexane (B92381) and ethyl acetate (B1210297) is often employed. scienceasia.orgthaiscience.info Compounds with lower polarity and weaker interaction with the silica gel travel down the column faster, while more polar compounds are retained longer. Fractions are collected sequentially and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the desired compound. scienceasia.orgjasco-global.comvscht.cz The purity of the isolated this compound is then confirmed using spectroscopic methods. scienceasia.org

Table 1: Parameters in Silica Gel Chromatography for Zeylenol Isolation

| Parameter | Description | Relevance to this compound Purification |

|---|---|---|

| Stationary Phase | Typically silica gel of a specific mesh size (e.g., 70–230 mesh). scienceasia.orgsorbchemindia.com | The high surface area and polarity of silica gel allow for effective separation based on the polarity of the compounds. sorbchemindia.com |

| Mobile Phase (Eluent) | A gradient of non-polar and polar solvents, such as hexane and ethyl acetate. scienceasia.orgthaiscience.info | The gradually increasing polarity of the mobile phase allows for the sequential elution of compounds with different polarities, enabling the separation of zeylenol from other components in the extract. |

| Elution Mode | Gradient elution, where the composition of the mobile phase is changed over time. scienceasia.orgthaiscience.info | This technique is crucial for separating complex mixtures containing compounds with a wide range of polarities, which is typical for plant extracts. |

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and sensitivity. redalyc.org It is used for the final purification and for the quantitative analysis of this compound. jfda-online.comresearchgate.netnih.gov In HPLC, the sample is forced through a column packed with a stationary phase at high pressure, leading to a more efficient separation in a shorter time. For compounds like zeylenol, a reversed-phase HPLC setup is common, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. jfda-online.com

In Vitro Cell-Based Assay Systems for Biological Activity Assessment

To evaluate the biological effects of this compound, particularly its anticancer properties, various in vitro cell-based assays are utilized. These assays are performed on cultured cancer cell lines to assess cell viability, proliferation, and the induction of programmed cell death (apoptosis).

These assays are fundamental in anticancer drug screening to determine the cytotoxic or cytostatic effects of a compound. nih.govresearchgate.net

Cell Counting Kit-8 (CCK-8) Assay: The CCK-8 assay is a colorimetric assay used to measure cell viability and proliferation. frontiersin.org It utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. nih.gov The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength (around 450 nm). In studies on zeylenone (B150644) derivatives for anti-glioblastoma (GBM) activity, the CCK-8 assay was used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. usf.edu For example, a fluorinated derivative of zeylenone, (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone, was identified as having a low IC50 value in GBM cells. usf.edu

Apoptosis is a key mechanism by which anticancer agents eliminate cancer cells. nih.gov Several techniques are used to detect and quantify apoptosis.

Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. thermofisher.comprotocols.io For apoptosis analysis, cells are often stained with Annexin V and a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI). ibbiotech.commdpi.com Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. Flow cytometry is also used for cell cycle analysis, where changes in the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a compound can be assessed. usf.edu

TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling): The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. nih.govnih.govresearchgate.netunite.it The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. thermofisher.com These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry. In the context of zeylenone derivatives, the TUNEL assay has been used to demonstrate that treatment leads to an increase in DNA-damaged glioblastoma cells. usf.edu

Table 2: In Vitro Assays for Biological Activity of Zeylenol and its Derivatives

| Assay | Principle | Application in Zeylenol Research |

|---|---|---|

| CCK-8 Assay | Measures cell viability based on the metabolic activity of cellular dehydrogenases. nih.gov | To determine the cytotoxic effects and IC50 values of zeylenone derivatives on cancer cell lines like glioblastoma. usf.edu |

| Flow Cytometry (Annexin V/PI) | Differentiates between live, apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure. ibbiotech.com | To quantify the induction of apoptosis and analyze the cell cycle distribution in cancer cells treated with zeylenone analogs. usf.edu |

| TUNEL Assay | Detects DNA fragmentation, a characteristic of late-stage apoptosis. nih.govthermofisher.com | To confirm that cell death induced by zeylenone derivatives occurs via apoptosis by visualizing DNA breaks. usf.edu |

Molecular Biology Techniques

To understand the specific molecular pathways affected by this compound, a range of molecular biology techniques are employed. These methods allow researchers to investigate changes in gene and protein expression that underlie the observed biological effects.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique is used to measure the expression levels of specific genes. protocols.ionih.gov It involves reverse transcribing RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using PCR. The amount of amplified product is monitored in real-time using fluorescent dyes. qRT-PCR is a highly sensitive and quantitative method for determining how a compound like zeylenol affects the transcription of genes involved in processes such as cell cycle regulation and apoptosis. nih.govresearchgate.netprotocols.io

Chromatin Immunoprecipitation (ChIP) Assays: ChIP assays are used to investigate the interaction between proteins and DNA in the cell. This technique can identify the specific DNA sites that are bound by a particular protein, such as a transcription factor. In studies of zeylenone derivatives, ChIP assays have been used to explore the molecular mechanisms by which these compounds regulate the cell cycle in glioblastoma cells. usf.edu

Western Blotting: This is a widely used technique to detect and quantify specific proteins in a sample. labxchange.orgnumberanalytics.com Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with an antibody specific to the protein of interest. A secondary antibody, which is linked to a detection system (e.g., chemiluminescence), is then used to visualize and quantify the protein. Western blotting is crucial for confirming that changes in gene expression observed by qRT-PCR translate to changes in protein levels and for studying the activation or inhibition of signaling pathways. For instance, it can be used to analyze the levels of proteins that regulate the cell cycle or apoptosis. usf.edu

Molecular Docking and Computational Approaches for Ligand-Target Interactions

Molecular docking and computational methods are instrumental in elucidating the potential therapeutic targets of this compound and understanding the molecular basis of its biological activities. These in silico techniques predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein, offering insights that can guide further preclinical research.

Various studies have employed molecular docking to investigate the interaction of zeylenol with a range of protein targets implicated in different diseases. For instance, in the context of cancer, zeylenol has been evaluated as a potential inhibitor of DNA methyltransferase 3A (DNMT3A), an enzyme that plays a significant role in carcinogenesis through the regulation of DNA methylation. scienceasia.org Virtual screening and molecular docking studies identified zeylenol as a promising phytochemical inhibitor of DNMT3A. scienceasia.org The docking analysis revealed a favorable binding affinity, suggesting a stable interaction with the protein's active site, which could potentially inhibit its function. scienceasia.org

In the search for antiviral agents, particularly against SARS-CoV-2, zeylenol was screened for its ability to target key viral proteins essential for replication, such as the 3C-like protease (3CLpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). mendeley.com Molecular docking simulations indicated that zeylenol could bind to these viral proteins, with the interactions primarily stabilized by hydrogen bonds. mendeley.com These computational findings highlight the potential of zeylenol as a scaffold for the development of novel antiviral drugs.

Furthermore, in the context of tuberculosis, molecular docking studies have explored the inhibitory potential of zeylenol against the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). frontiersin.org InhA is a crucial enzyme in the mycobacterial fatty acid synthesis pathway and a validated target for antitubercular drugs. The in silico analysis demonstrated that zeylenol could competitively bind to the InhA active site, suggesting a mechanism for its potential anti-tuberculosis activity. frontiersin.org

The data from these molecular docking studies, including the binding affinities, provide a quantitative measure of the interaction strength between zeylenol and its putative protein targets.

Table 1: Molecular Docking of Zeylenol with Various Protein Targets

| Target Protein | Organism/Disease | Docking Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| DNMT3A | Human (Cancer) | -8.757 | Stable binding in the active site. scienceasia.org |

| 3CLpro | SARS-CoV-2 | Not specified | Hydrogen bonding. mendeley.com |

| PLpro | SARS-CoV-2 | Not specified | Hydrogen bonding. mendeley.com |

| RdRp | SARS-CoV-2 | Not specified | Hydrogen bonding. mendeley.com |

| InhA | Mycobacterium tuberculosis | Not specified | Competitive binding in the active site. frontiersin.org |

Animal Models for Preclinical Evaluation of Biological Activity (excluding in vivo clinical human trial data)

Preclinical evaluation in animal models is a critical step to validate the in vitro and in silico findings and to assess the potential therapeutic efficacy and safety of a compound before any consideration for human trials. Studies on (-)-zeylenol, an enantiomer of this compound, have demonstrated its biological activity in relevant animal models.

The anti-inflammatory properties of (-)-zeylenol have been investigated in a well-established animal model of acute inflammation. scienceasia.org In this study, male rats were used to induce ear edema, a common method for screening anti-inflammatory agents. scienceasia.org The topical application of (-)-zeylenol was shown to significantly inhibit the formation of edema over a period of two hours. scienceasia.org The observed anti-inflammatory effect was comparable to that of phenylbutazone, a standard non-steroidal anti-inflammatory drug (NSAID) used as a positive control in the study. scienceasia.org This suggests that zeylenol may exert its anti-inflammatory action by inhibiting the synthesis or release of inflammatory mediators such as histamine, serotonin, bradykinin, and prostaglandins. scienceasia.orgfrontiersin.org

Table 2: Anti-inflammatory Activity of (-)-Zeylenol in a Rat Ear Edema Model

| Animal Model | Treatment | Induction Agent | Key Findings |

|---|---|---|---|

| Male rats (40-60 g) | (-)-Zeylenol (1 mg/ear, topical) | Ethyl phenylpropiolate (EPP) | Significantly inhibited edema formation by 90%, 69%, 52%, and 52% at 15, 30, 60, and 120 minutes, respectively. scienceasia.org |

| Male rats (40-60 g) | Phenylbutazone (1 mg/ear, topical) | Ethyl phenylpropiolate (EPP) | Significantly reduced edema formation at all assessment times. scienceasia.org |

In the realm of oncology, while direct studies on this compound in animal models for cancer are limited in the provided context, research on the related compound zeylenone has provided valuable insights. Zeylenone demonstrated the ability to suppress tumor growth in a mouse xenograft model of chronic myelogenous leukemia. researchgate.net In these models, human cancer cells are implanted into immunodeficient mice, which then develop tumors. The administration of the compound allows for the evaluation of its anti-tumor efficacy in a living organism. nih.gov Another study on a derivative of zeylenone, in an intracranial orthotopic model of glioblastoma in nude mice, also showed significant anti-tumor effects and prolonged survival. frontiersin.org These findings for related compounds suggest that zeylenol and its derivatives are promising candidates for further in vivo cancer research.

Toxicity evaluation is another crucial aspect of preclinical animal studies. The anti-inflammatory study on (-)-zeylenol also included a toxicity evaluation in animal models, although specific data from the abstract is not detailed. scienceasia.org Such studies are essential to determine the safety profile of a compound. fda.gov

Future Perspectives and Translational Research Avenues for + Zeylenol

Rational Design of Next-Generation Zeylenol-Inspired Compounds

The principle of rational drug design, which involves creating molecules specifically to bind to a target and elicit a therapeutic response, offers a promising path for enhancing the properties of (+)-Zeylenol. azolifesciences.com This approach moves beyond the traditional, often serendipitous, screening of natural compounds. azolifesciences.com The initial step in this process is to identify a specific therapeutic need and the corresponding biological target, such as a protein or nucleic acid. azolifesciences.com Once the three-dimensional structure of this target is determined, often through computational modeling of crystallographic data, new drug structures can be designed to interact with it specifically. azolifesciences.com

Exploration of Novel Molecular Targets and Pathways for Therapeutic Intervention

Initial research has indicated that zeylenol (B192704) and its related compound, zeylenone (B150644), exert their anticancer effects through various signaling pathways. Studies have shown that these compounds can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) by modulating key cellular pathways. researchgate.netresearchgate.net

Notably, zeylenone has been found to suppress the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, both of which are frequently deregulated in cancers like cervical and gastric cancer. researchgate.net It has also been shown to inhibit the phosphorylation of Jak2 and Src, and their downstream proteins, in chronic myelogenous leukemia cells. researchgate.net In prostate cancer cells, zeylenone has been observed to inhibit the Wnt/β-catenin signaling pathway. researchgate.net

A summary of the key signaling pathways affected by zeylenone, a closely related compound to this compound, is presented below.

| Cancer Type | Affected Signaling Pathways | Observed Effects |

| Gastric Cancer | Mitochondrial apoptotic pathway, MMP-2/9 | Induction of apoptosis, suppression of invasion and migration researchgate.netresearchgate.net |

| Cervical Carcinoma | PI3K/Akt/mTOR, MAPK/ERK | Inhibition of proliferation, induction of apoptosis researchgate.net |

| Chronic Myelogenous Leukemia | Jak2/Src and downstream proteins (p-Stat3, p-PI3K, p-AKT, p-mTOR, p-ERK) | Suppression of cell viability and proliferation, induction of apoptosis researchgate.net |

| Prostate Cancer | Wnt/β-catenin | Inhibition of cell viability and metastasis researchgate.net |

Future research should aim to further elucidate the precise molecular targets of this compound itself. Identifying the specific proteins or enzymes with which it directly interacts is crucial for a complete understanding of its mechanism of action. This knowledge will not only solidify its therapeutic potential but also pave the way for biomarker discovery and patient stratification in future clinical trials.

Potential for Synergistic Therapeutic Strategies with Existing Chemotherapeutic Agents

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern cancer treatment. nih.gov This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by targeting different pathways simultaneously. nih.govmdpi.com The combination of natural compounds with conventional chemotherapy drugs is a particularly promising strategy. mdpi.com

Given the demonstrated anticancer activities of zeylenol-related compounds, there is strong potential for synergistic effects when combined with existing chemotherapeutic agents. For example, a natural compound that inhibits a drug resistance mechanism in cancer cells could be paired with a conventional drug to enhance its effectiveness. mdpi.com The goal of such a combination is to achieve a greater therapeutic effect than the sum of the individual agents, a phenomenon known as synergy. mdpi.com

Future preclinical studies should investigate the combination of this compound with a range of standard-of-care chemotherapy drugs against various cancer models. These studies would aim to identify synergistic interactions that could lead to more effective and less toxic treatment regimens for patients. mdpi.comrsc.org

Advanced Natural Product Discovery and Synthetic Biology Approaches for Sustainable Production

The production of valuable natural products like this compound is often hampered by challenges in isolating them from their natural sources. rsc.org Synthetic biology offers a powerful solution to this problem, providing avenues for the large-scale and sustainable production of these complex molecules. koreascience.kr This field uses microorganisms, such as yeast or bacteria, as "cell factories" to produce "unnatural" natural products or to increase the yield of naturally occurring ones. anr.frresearchgate.net

By transferring the biosynthetic genes responsible for producing this compound into a host microorganism, it is possible to create a reliable and scalable production platform. researchgate.net This approach, known as heterologous expression, can overcome the limitations of traditional extraction methods, which are often inefficient and environmentally taxing. rsc.orgkoreascience.kr Furthermore, synthetic biology tools allow for the engineering of these biosynthetic pathways to produce novel analogues of this compound with potentially improved properties. anr.fr

Cell-free synthetic biology is another emerging technology that can be applied to natural product discovery and production. rsc.org This approach allows for the rapid prototyping of biosynthetic pathways and the production of metabolites without the constraints of a living cell. rsc.org These advanced methods are crucial for ensuring a sustainable and cost-effective supply of this compound and its derivatives for further research and clinical development. koreascience.krucdavis.edu

Opportunities for Further Elucidation of Biosynthetic Pathways

A complete understanding of how this compound is synthesized in nature is fundamental for its biotechnological production. The elucidation of biosynthetic pathways involves identifying the specific genes and enzymes that work in concert to build the molecule from simple precursors. core.ac.ukmdpi.com

Modern techniques, such as genome mining and heterologous reconstitution of pathways in host organisms like Aspergillus nidulans or Saccharomyces cerevisiae, have proven powerful in unraveling complex biosynthetic routes. nih.gov By identifying the gene cluster responsible for zeylenol production, researchers can then characterize each enzymatic step in detail. nih.gov

This knowledge is not only academically important but also has significant practical applications. It allows for the rational engineering of the pathway to increase product yield or to create novel derivatives. nih.gov For instance, by understanding the enzymes involved, scientists can introduce specific modifications to generate analogues with enhanced bioactivity. Therefore, a key future direction is the complete elucidation of the this compound biosynthetic pathway, which will unlock the full potential of synthetic biology for its production and diversification. core.ac.uknih.gov

Q & A

Q. What are the standard protocols for isolating (+)-Zeylenol from plant sources, and how is its structural identity verified?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or preparative TLC. Structural confirmation relies on spectroscopic methods:

- 1H NMR : Key proton signals (e.g., oxygenated methine protons, aromatic protons) are compared to published data (Table 1 in ).

- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate molecular weight and functional groups.

- Purity Assessment : HPLC with UV detection or melting point analysis ensures >95% purity .

Q. Which spectroscopic markers in ¹H NMR are critical for distinguishing this compound from structurally similar compounds?

Critical ¹H NMR features include:

- Oxygenated methine protons (δ 3.5–5.0 ppm) from the cyclohexene oxide ring.

- Aromatic protons (δ 6.5–7.5 ppm) in the benzopyran moiety.

- Methyl groups (δ 1.0–1.5 ppm) in the terpenoid side chain. Cross-referencing with published spectra (e.g., Citrus grandis studies) and databases like SciFinder ensures accurate identification .

Q. How should researchers document the purification process of this compound to ensure reproducibility?

- Record solvent systems (e.g., hexane:ethyl acetate ratios) and column parameters (stationary phase, flow rate).

- Include TLC Rf values and staining agents (e.g., vanillin/H₂SO₄).

- Provide supplementary data (e.g., chromatograms, spectra) in appendices, adhering to journal guidelines for experimental transparency .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data when characterizing this compound derivatives?

- Multi-technique validation : Combine 2D NMR (COSY, HSQC, HMBC) with X-ray crystallography or computational methods (DFT calculations) to resolve stereochemical ambiguities.

- Comparative analysis : Cross-check with structurally related compounds (e.g., limonin in ) to identify shared vs. unique spectral features.

- Peer consultation : Share raw data with collaborators or via platforms like NMRshiftDB for independent verification .

Q. How can enantioselective synthesis of this compound derivatives preserve chiral integrity while exploring structure-activity relationships?

- Chiral catalysts : Use Sharpless epoxidation or enzymatic resolution to maintain stereochemistry.

- Analytical monitoring : Employ chiral HPLC or polarimetry to track optical purity.

- Bioactivity assays : Test enantiomers separately in in vitro models (e.g., enzyme inhibition) to isolate stereospecific effects .

Q. What experimental designs minimize confounding variables in this compound bioactivity studies?

- Control groups : Include vehicle controls and reference compounds (e.g., cisplatin for cytotoxicity assays).

- Dose-response curves : Use ≥3 replicates per concentration to assess reproducibility.

- Blinding : Randomize sample processing to reduce observer bias.

- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) with post-hoc corrections for multiple comparisons .

Methodological Guidance

Q. How should researchers conduct systematic literature reviews on this compound using academic databases?

- Keyword optimization : Combine terms (e.g., "this compound biosynthesis," "pharmacokinetics") in Google Scholar or PubMed, filtering by citation count and relevance.

- Citation tracking : Use tools like Connected Papers to map seminal studies and identify gaps (e.g., limited in vivo toxicity data).

- Data extraction : Organize findings into tables (e.g., bioactivity IC₅₀ values, isolation yields) for comparative analysis .

Q. What are best practices for presenting this compound data in manuscripts?

- Figures : Highlight key findings (e.g., dose-dependent bioactivity, NMR spectra) with minimal clutter.

- Tables : Summarize comparative data (e.g., yields across plant species, spectral assignments).

- Supplementary material : Include raw datasets, synthetic protocols, and failed experiments to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.